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Antibody-Drug Conjugates (ADCSs) represent a rapidly advancing class of biotherapeutics,
combining the specificity of monoclonal antibodies with the potency of cytotoxic small
molecules. This targeted approach enhances the therapeutic window by minimizing systemic
toxicity. However, the inherent complexity and heterogeneity of ADCs present significant
analytical challenges. Robust and comprehensive characterization is crucial throughout the
development and manufacturing process to ensure product quality, safety, and efficacy.[1][2][3]

This guide provides a comparative overview of key analytical techniques for the
characterization of critical quality attributes (CQAs) of ADCs. It includes summaries of
guantitative data, detailed experimental protocols, and visualizations to aid in the selection of
appropriate analytical strategies.

Critical Quality Attributes (CQAs) of ADCs

The manufacturing process of ADCs can result in a heterogeneous mixture of species with
varying drug-to-antibody ratios (DAR), conjugation sites, and other modifications.[3][4]
Therefore, a comprehensive analytical strategy is required to characterize several CQAs,
including:

e Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an
antibody, which directly impacts the ADC's potency and safety.[5][6]
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e Size and Aggregation: The presence of aggregates can affect the safety and efficacy of the
ADC.[7]

o Charge Heterogeneity: Variations in charge can arise from the conjugation process and may
impact stability and biological activity.

» Binding Affinity: The ability of the ADC to bind to its target antigen is essential for its
therapeutic function.[8]

e Potency and Efficacy: The biological activity of the ADC, assessed through in vitro and in
vivo studies.[9][10]

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical parameter that influences both the efficacy and toxicity of an ADC.[11]
Several techniques are employed to determine the average DAR and the distribution of
different drug-loaded species.

Comparison of Analytical Techniques for DAR
Determination
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Technique Principle Advantages Limitations
Robust, reproducible, )
Separates ADC ] ] May not be suitable
) and widely used in
) species based on ] for all ADC formats.
Hydrophobic ) ) quality control )
. differences in _ , Can be influenced by

Interaction o settings.[13] Provides )

hydrophobicity ) ] the linker and drug
Chromatography information on the ) )

conferred by the o ] properties. Ambiguous
(HIC) distribution of different

conjugated drug.[6]
[12]

drug-loaded species.

[6]

DAR assignment can

occur.[14]

Mass Spectrometry
(MS)

Measures the mass-
to-charge ratio of the
intact ADC or its
subunits to determine
the molecular weight
and calculate the
DAR.[1][15]

Provides accurate
mass information and
can identify different
drug-loaded species.
[16] Can be used for
both qualitative and
guantitative analysis.
[15]

Can be complex and
requires specialized
instrumentation.
lonization efficiency
may vary between
different ADC species.
[17]

UV/Vis Spectroscopy

Utilizes the differential
absorbance of the
antibody and the
cytotoxic drug at
specific wavelengths
to calculate the
average DAR.[5]

Simple, rapid, and
requires minimal

sample preparation.

Requires that the drug
and antibody have
distinct absorbance
maxima. Can be less
accurate for ADCs

with low DAR values.

Size Exclusion
Chromatography with
Multi-Angle Light
Scattering (SEC-
MALS)

Separates molecules
by size and uses light
scattering to
determine the molar
mass of the ADC and
its components, from
which the DAR can be
calculated.[17][18]

Provides information
on aggregation and

DAR in a single run.
[19] Does not rely on
differential extinction

coefficients.[17]

Requires specialized
detectors and
software. The
accuracy depends on
the mass of the
appended drug being
at least 3% of the total

complex mass.[20]
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Separates the light

Reversed-Phase and heavy chains of
) Orthogonal method to ) )
High-Performance the reduced ADC, and ] Requires reduction of
o ) HIC. Provides good )
Liquid the DAR is calculated ) ] the ADC, which alters
resolution of different ]
Chromatography (RP-  from the peak areas of ] the native structure.
chain fragments.
HPLC) the drug-loaded and

unloaded chains.[6]

Experimental Protocol: DAR Determination by HIC

Objective: To determine the average DAR and the distribution of drug-loaded species of a
cysteine-linked ADC.

Materials:
e ADC sample
e HIC column (e.g., Tosoh TSKgel Butyl-NPR)

» Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate,
pH 7.0)

» Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20%
isopropanol)

e HPLC system with a UV detector

Procedure:

Equilibrate the HIC column with 100% Mobile Phase A.

Inject the ADC sample onto the column.

Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100%
Mobile Phase B over a specified time (e.g., 30 minutes).

Monitor the elution profile at 280 nm.
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« |dentify the peaks corresponding to the unconjugated antibody (eluting first) and the different
drug-loaded species (eluting later with increasing hydrophobicity).

e Calculate the peak area for each species.

e The weighted average DAR is calculated using the following formula: DAR = (£ (% Peak
Area of Species n * n)) / 100, where 'n' is the number of drugs conjugated to the antibody for
that species.[6]

Sample & System Preparation Chromatographic Separation Data Analysis

Prepare Mobile Phases (A & B) }—>‘ Equilibrate HIC Column with Mobile Phase A }—>‘ Inject ADC Sample }—>‘ Run Linear Gradient (A to B) }—>‘ UV Detection (280 nm) }—>‘ Integrate Peak Areas ‘%‘ Calculate Weighted Average DAR

Click to download full resolution via product page
Workflow for DAR determination by HIC.

Size and Aggregation Analysis

Aggregation is a common product-related impurity for biotherapeutics that can impact both
safety and efficacy.[7] It is crucial to monitor and control the level of aggregates in ADC

preparations.

Comparison of Analytical Techniques for Size and
Aggregation
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Technique

Principle

Advantages

Limitations

Size Exclusion

Separates molecules
based on their
hydrodynamic radius.

Larger molecules

Robust and widely
used for routine

analysis. Can be

Potential for on-
column interactions
that may affect the

accuracy of the

Chromatography coupled with other o
(aggregates) elute ) results. Limited
(SEQ) detectors like MALS )
before smaller ) resolution for
for more detailed ) )
molecules o separating different
characterization. _
(monomers).[1] aggregate species.
Measures the ) ]
) ) ) Provides high-
sedimentation velocity o ]
) resolution information ) o
) of molecules in a ) Requires specialized
Analytical on different aggregate

Ultracentrifugation
(AUC)

strong centrifugal field
to determine their
size, shape, and
molecular weight

distribution.

species without a
stationary phase.
Considered a gold-

standard technique.

equipment and
expertise. Time-

consuming analysis.

Dynamic Light
Scattering (DLS)

Measures the
fluctuations in
scattered light
intensity due to the
Brownian motion of
particles to determine

their size distribution.

Rapid and non-
invasive. Sensitive to
the presence of large

aggregates.

Provides an intensity-
weighted average size
and is less suitable for
resolving complex

mixtures.

Experimental Protocol: SEC for Aggregation Analysis

Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

Materials:

e ADC sample

e SEC column (e.g., Tosoh TSKgel G3000SWxl)

e Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NacCl, pH 6.8)
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HPLC system with a UV detector

Procedure:

Equilibrate the SEC column with the mobile phase at a constant flow rate.
Inject the ADC sample onto the column.

Elute the sample isocratically.

Monitor the elution profile at 280 nm.

Identify the peaks corresponding to aggregates (eluting at earlier retention times), the
monomer (main peak), and fragments (eluting at later retention times).

Calculate the percentage of each species based on their respective peak areas relative to

SEC Column with Porous Beads

O O 0O O

the total peak area.

Large molecules elute first
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Principle of Size Exclusion Chromatography.

Charge Heterogeneity Analysis

The conjugation of cytotoxic drugs to antibodies can introduce charge variants, which may
affect the stability and biological activity of the ADC.

Comparison of Analytical Techniques for Charge

Heterogeneity

Technique Principle Advantages Limitations
Separates molecules ) ) ] N
) ) High resolution and Denaturing conditions
Capillary based on their mass-

Electrophoresis (CE-
SDS)

to-charge ratio under

denaturing conditions.

[21][22]

efficiency. Requires
small sample

volumes.

may not reflect the
native state of the
ADC.

Imaged Capillary
Isoelectric Focusing
(iCIEF)

Separates molecules
based on their
isoelectric point (pl) in

a pH gradient.

High resolution for
separating charge
variants. Provides pl

information.

Can be sensitive to

sample matrix effects.

lon-Exchange

Chromatography (IEX)

Separates molecules
based on their net
charge through
interactions with a
charged stationary

phase.

Robust and scalable.
Can be used for both

analytical and

preparative purposes.

Resolution may be
lower compared to
iCIEF.

Experimental Protocol: CE-SDS for Purity and
Heterogeneity

Objective: To assess the purity and charge heterogeneity of an ADC under reducing and non-
reducing conditions.

Materials:
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ADC sample

CE instrument with a UV detector

Capillary (e.qg., bare-fused silica)

SDS-gel buffer

Sample buffer with and without a reducing agent (e.g., dithiothreitol, DTT)

Internal standard (for sizing)

Procedure:

Sample Preparation (Non-reducing): Mix the ADC sample with a sample buffer containing a
non-reducing agent (e.g., iodoacetamide) and incubate.

o Sample Preparation (Reducing): Mix the ADC sample with a sample buffer containing DTT
and heat to reduce disulfide bonds.

o Fill the capillary with the SDS-gel buffer.

* Inject the prepared sample into the capillary.

e Apply a voltage across the capillary to initiate electrophoretic separation.

o Detect the separated components as they pass the detector window (e.g., at 220 nm).

e Analyze the resulting electropherogram to identify peaks corresponding to the intact ADC, its
subunits (heavy and light chains), and any impurities.[23][24]

Binding Affinity and Biological Activity

The ultimate measure of an ADC's quality is its ability to bind to its target and exert its cytotoxic
effect. A variety of in vitro and in vivo assays are used to assess these functional attributes.

Comparison of Techniques for Binding and Potency
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Technique

Principle

Advantages

Limitations

Surface Plasmon
Resonance (SPR)

Measures the real-
time binding kinetics
(association and
dissociation rates) of
the ADC to its target
antigen immobilized

on a sensor chip.[25]

Provides detailed
kinetic information (ka,
kd, KD). Label-free

and highly sensitive.

Requires specialized
instrumentation.

Immobilization of the
antigen may affect its

conformation.

Enzyme-Linked
Immunosorbent Assay
(ELISA)

A plate-based assay
that uses antibodies
and colorimetric or
fluorescent detection
to quantify the binding
of the ADC to its
target.[3]

High-throughput and

relatively inexpensive.

Provides an endpoint
measurement rather

than real-time kinetics.

In Vitro Cytotoxicity

Assays

Measures the ability of
the ADC to kill target
cancer cells in culture.
[26][27] Assays
include MTT, LDH
release, and

apoptosis assays.[9]

Directly assesses the
biological potency of
the ADC. Can be used
to determine the IC50
value.[28]

In vitro results may
not always correlate
with in vivo efficacy.
[29]

In Vivo Efficacy
Studies

Evaluates the anti-
tumor activity of the
ADC in animal models
(e.g., xenograft
models).[9][10]

Provides data on the
therapeutic potential

in a living organism.

Expensive, time-
consuming, and
requires animal
facilities. Results in
animal models may
not always translate to

humans.[30]

Experimental Protocol: SPR for Binding Affinity

Objective: To determine the binding kinetics of an ADC to its target antigen.

Materials:
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SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

ADC sample

Recombinant target antigen

Immobilization buffer and running buffer

Regeneration solution

Procedure:

e Immobilize the target antigen onto the sensor chip surface.

« Inject a series of dilutions of the ADC sample over the sensor surface and monitor the
binding response in real-time.

 After each injection, inject the running buffer to monitor the dissociation phase.

* Regenerate the sensor surface to remove the bound ADC.

 Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine
the association rate constant (ka), dissociation rate constant (kd), and the equilibrium
dissociation constant (KD).[25]
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General workflow for ADC characterization.

Conclusion

The analytical characterization of ADCs is a complex but essential process that requires a
multi-faceted approach.[2][15] A combination of orthogonal techniques is often necessary to
fully understand the critical quality attributes of these complex molecules.[19] The choice of
analytical methods will depend on the specific characteristics of the ADC, the stage of
development, and the regulatory requirements. This guide provides a framework for developing
a robust analytical strategy to ensure the quality, safety, and efficacy of ADC therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.wyatt.com/ask-the-expert/how-can-wyatt-technology-streamline-adc-characterization-with-sec-mals.html
https://www.wyatt.com/library/application-notes/wp1621-multi-attribute-quantitation-of-antibody-drug-conjugates-by-lc-mals.html
https://wyattfiles.s3-us-west-2.amazonaws.com/literature/app-notes/sec-mals-proteins/AN1609-ADC-drug-antibody-ratio-by-SEC-MALS.pdf
https://pubmed.ncbi.nlm.nih.gov/31643062/
https://pubmed.ncbi.nlm.nih.gov/31643062/
https://experiments.springernature.com/articles/10.1007/978-1-4939-9929-3_17
https://experiments.springernature.com/articles/10.1007/978-1-4939-9929-3_17
https://www.researchgate.net/publication/328542609_Method_Development_and_Validation_of_a_Denaturing_Capillary_Electrophoresis_CE-SDS_for_the_Determination_of_Molecular_Size_Components_in_Antibody_Drug_Conjugate_ADC
https://www.eag.com/wp-content/uploads/2017/11/M-030917_Method-Development-and-Validation-of-a-Denaturing-Capillary-Electrophoresis-CE-SDS.pdf
https://www.creative-proteomics.com/resource/biacore-spr-for-antibody-affinity-measurement.htm
https://www.creative-proteomics.com/resource/biacore-spr-for-antibody-affinity-measurement.htm
https://www.biocompare.com/22662-Services/12009751-ADC-in-vitro-Cytotoxicity-Assay/
https://www.creative-biolabs.com/adc/adc-in-vitro-cytotoxicity-assay.htm
https://njbio.com/cell-based-functional-assay-including-cytotoxicity-assays/
https://pubmed.ncbi.nlm.nih.gov/29423862/
https://pubmed.ncbi.nlm.nih.gov/29423862/
https://aacrjournals.org/cancerres/article/78/13_Supplement/753/630690/Abstract-753-Development-of-an-in-vivo-model
https://www.benchchem.com/product/b8820144#analytical-techniques-for-adc-characterization
https://www.benchchem.com/product/b8820144#analytical-techniques-for-adc-characterization
https://www.benchchem.com/product/b8820144#analytical-techniques-for-adc-characterization
https://www.benchchem.com/product/b8820144#analytical-techniques-for-adc-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8820144?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

